Rosuvastatin D6 Sodium is a stable isotope-labeled derivative of Rosuvastatin, a potent HMG-CoA reductase inhibitor used primarily for lowering cholesterol levels in patients with hyperlipidemia. The compound has the molecular formula and a molecular weight of 509.56 g/mol. As a sodium salt, it is often utilized in pharmacological research and analytical applications, particularly in mass spectrometry as an internal standard due to its isotopic labeling.
Rosuvastatin D6 Sodium falls under several classifications:
The synthesis of Rosuvastatin D6 Sodium involves several steps, primarily focusing on the incorporation of deuterium into the Rosuvastatin molecule. Various synthetic routes have been reported, often utilizing intermediates that facilitate the selective introduction of deuterium at specific positions within the molecule.
The molecular structure of Rosuvastatin D6 Sodium can be represented with the following key features:
Rosuvastatin D6 Sodium participates in reactions characteristic of HMG-CoA reductase inhibitors. These reactions are essential for understanding its pharmacodynamics.
The mechanism of action of Rosuvastatin D6 Sodium mirrors that of Rosuvastatin:
The inhibitory concentration (IC50) value for Rosuvastatin against HMG-CoA reductase is approximately 5 nM, indicating its high potency .
Rosuvastatin D6 Sodium serves multiple purposes in scientific research:
Rosuvastatin-d6 sodium salt serves as an indispensable internal standard in pharmacokinetic research due to its deuterium-labeled structure, which mirrors unlabeled rosuvastatin while exhibiting distinct mass spectrometric properties. This stable isotope-labeled analog contains six deuterium atoms strategically incorporated at the isopropyl group of the pyrimidine ring (positions: 1,1,1,3,3,3-hexadeuteriopropan-2-yl), maintaining identical chemical behavior to its non-deuterated counterpart during biological processing. Its chemical identity is confirmed by the molecular formula C~22~H~21~D~6~FN~3~NaO~6~S and molecular weight of 509.56 g/mol [1] [5]. In tracer studies, researchers administer both compounds simultaneously, exploiting the 6 Da mass difference to track absorption, distribution, metabolism, and excretion (ADME) profiles of rosuvastatin without physiological interference. This approach enables precise quantification of parent drug concentrations in complex biological matrices like plasma, overcoming challenges posed by inter-individual variability in rosuvastatin pharmacokinetics influenced by genetic polymorphisms (e.g., ABCG2 and SLCO1B1 transporters) and disease states such as myocardial infarction [3] [4].
Table 1: Comparative Analytical Detection Techniques for Rosuvastatin Quantification
Extraction Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Throughput Advantage | Primary Application |
---|---|---|---|---|
Supported Liquid Extraction (SLE) | 0.1–50 | 0.1 | 14.6% higher response vs. LLE | High-throughput clinical studies |
Liquid-Liquid Extraction (LLE) | 0.1–51.77 | 0.52 | Lower sample processing rate | Conventional bioanalysis |
Solid-Phase Extraction (SPE) | Literature-reported ranges | ~0.02 | High cost, time-intensive | Specialized research |
The molecular architecture of Rosuvastatin-d6 sodium exemplifies rational design principles for hydroxymethylglutaryl-CoA reductase (HMGCR) inhibitor tracers. Deuterium atoms are incorporated at metabolically stable positions—specifically on the isopropyl moiety (C(CH~3~)~3~ → C(CD~3~)~2~H)—to prevent isotopic exchange or metabolic loss while preserving pharmacological activity [6]. This conservative modification ensures the deuterated molecule retains identical HMGCR binding affinity and inhibitory potency as non-labeled rosuvastatin, as evidenced by maintained stereochemistry: sodium(E,3R,5S)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate [5] [6]. The design prioritizes sites distant from the pharmacophore (dihydroxyheptenoic acid chain and pyrimidine ring) to avoid altering interactions with HMGCR’s catalytic domain. Synthetic pathways utilize deuterated precursors (e.g., hexadeuterioacetone) in ring formation, yielding products with >95% isotopic purity confirmed by HPLC and mass spectrometry [1] [10]. This precision engineering maintains the critical structure-activity relationship of rosuvastatin while introducing mass differentiation essential for analytical detection.
Table 2: Structural Characteristics of Rosuvastatin-d6 Sodium
Design Feature | Chemical Specification | Functional Rationale |
---|---|---|
Deuterium Position | Isopropyl group (C(CD~3~)~2~H) | Metabolic stability, minimal steric perturbation |
Stereochemistry | (E,3R,5S) configuration | Preservation of HMGCR binding affinity |
Counterion | Sodium salt | Enhanced solubility in aqueous matrices |
Molecular Formula | C~22~H~21~D~6~FN~3~NaO~6~S | Optimal mass shift (+6 Da) for MS detection |
Purity Specification | >95% (HPLC) | Reduction of non-deuterated contaminant interference |
Deuterium labeling confers critical advantages in liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification by creating predictable mass shifts that differentiate analyte from internal standard without chromatographic separation. Rosuvastatin-d6 exhibits a +6 Da mass increase compared to native rosuvastatin, enabling baseline resolution in selected reaction monitoring (SRM) transitions despite identical retention times [4] [7]. This mass difference significantly reduces matrix effects—demonstrated by a 12.7% absolute matrix effect for SLE-extracted samples versus -36.7% for LLE—by compensating for ionization suppression/enhancement when both compounds experience identical matrix conditions [3] [4]. Validation studies confirm Rosuvastatin-d6 achieves superior extraction recovery (96.3% vs. 60% for LLE) and precision (RSD 11.9% vs. 13.6% at 0.3 ng/mL) when used as an internal standard, directly attributable to its structural equivalence and deuterium-induced mass differentiation [3] [8]. The isotope effect—slighter retention time differences caused by deuterium’s reduced zero-point energy—is minimized by avoiding exchangeable hydrogen positions, ensuring co-elution and identical matrix interactions. These properties make Rosuvastatin-d6 essential for high-sensitivity quantification down to 0.1 ng/mL in human plasma, particularly in studies of drug-drug interactions and genetic polymorphisms affecting rosuvastatin pharmacokinetics [4] [7].
Table 3: Analytical Performance Metrics Using Rosuvastatin-d6 as Internal Standard
Validation Parameter | SLE with Rosuvastatin-d6 | LLE with Rosuvastatin-d6 | Significance |
---|---|---|---|
Extraction Recovery | 96.3% | 60.0% | Higher recovery reduces required sample volume |
Precision (RSD at 0.3 ng/mL) | 11.9% | 13.6% | Improved reproducibility for LLOQ samples |
Absolute Matrix Effect | 12.7% | -36.7% | Reduced ion suppression in complex matrices |
Linearity | 0.1–50 ng/mL (R²≥0.999) | 0.52–51.77 ng/mL (R²≥0.999) | Broader dynamic range with SLE |
Carryover | <0.5% | <1.2% | Minimized via efficient chromatographic separation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7